molecular formula C23H30N2O2 B15021114 N,N'-bis(4-methylphenyl)nonanediamide

N,N'-bis(4-methylphenyl)nonanediamide

Cat. No.: B15021114
M. Wt: 366.5 g/mol
InChI Key: RCWZWZVTCOYNMN-UHFFFAOYSA-N
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Description

N,N'-bis(4-methylphenyl)nonanediamide is a bisamide compound characterized by a nine-carbon aliphatic chain (nonanediamide backbone) flanked by two 4-methylphenyl groups at the terminal amide nitrogens. Bisamides are widely studied for applications in polymer synthesis, pharmaceutical intermediates, and materials science due to their hydrogen-bonding capacity and tunable solubility .

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N,N'-bis(4-methylphenyl)nonanediamide

InChI

InChI=1S/C23H30N2O2/c1-18-10-14-20(15-11-18)24-22(26)8-6-4-3-5-7-9-23(27)25-21-16-12-19(2)13-17-21/h10-17H,3-9H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

RCWZWZVTCOYNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methylphenyl)nonanediamide typically involves the reaction of 4-methylbenzenamine with nonanedioyl dichloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-methylphenyl)nonanediamide can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methylphenyl)nonanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N,N’-bis(4-methylphenyl)nonanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methylphenyl)nonanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural Analogs by Chain Length

The aliphatic chain length significantly impacts physical and chemical properties. Key comparisons include:

Compound Name Chain Length Substituents Molecular Weight Synthesis Yield Key Observations Reference ID
N,N'-bis(4-methylphenyl)pentanediamide 5 carbons 4-methylphenyl 342.39 g/mol Not reported Shorter chain increases hydrophilicity; used in polymer crosslinking .
N,N'-bis(4-ethylphenyl)butanediamide 4 carbons 4-ethylphenyl Not reported Not available Ethyl groups enhance steric bulk, potentially reducing crystallinity .
N,N'-bis(4-chlorophenyl)propanediamide 3 carbons 4-chlorophenyl Not reported 68–80%* Chlorine substituents increase polarity; moderate yields .
N,N'-bis(4-aminophenyl)hexanediamide 6 carbons 4-aminophenyl 326.39 g/mol Not reported Amino groups enable hydrogen bonding; applications in polyamide synthesis .

Notes:

  • *Yields for similar compounds (e.g., ) show a trend: longer chains (e.g., decanamide, C10) exhibit lower yields (~56%) compared to shorter chains (e.g., isobutyramide, C4: 80%) due to steric and solubility challenges .

Substituent Effects on Properties

Substituents on the aromatic ring modulate electronic and steric properties:

Substituent Example Compound Key Effects Reference ID
4-Methylphenyl N,N'-bis(4-methylphenyl)pentanediamide Electron-donating group enhances thermal stability; increases hydrophobicity .
4-Chlorophenyl N,N'-bis(4-chlorophenyl)propanediamide Electron-withdrawing group improves solubility in polar solvents; may enhance bioactivity .
4-Trifluoromethyl Compound 47 () Strong electron-withdrawing effect; improves resistance to oxidation .
4-Methoxyphenyl Compound 46 () Electron-donating methoxy group increases flexibility; lowers melting point .

Implications for N,N'-bis(4-methylphenyl)nonanediamide:

  • The 4-methyl group likely confers moderate hydrophobicity, making it soluble in organic solvents like ethanol or DMF.
  • Compared to chlorine or trifluoromethyl analogs, it may exhibit lower reactivity in electrophilic substitution but higher thermal stability.

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